The STAT5 Inhibitor AC-4-130: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization
The STAT5 Inhibitor AC-4-130: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC-4-130 is a potent and selective small-molecule inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5) protein, a key node in signaling pathways that drive the proliferation and survival of cancer cells, particularly in the context of Acute Myeloid Leukemia (AML). This technical whitepaper provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of AC-4-130. It details the compound's mechanism of action as a STAT5 SH2 domain inhibitor, summarizes its biological activity in various AML cell lines, and provides detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting STAT5.
Discovery of AC-4-130
AC-4-130 was identified through a biophysical screening of a chemical library of Src Homology 2 (SH2) domain binders. The screening was designed to identify compounds with high selectivity for the SH2 domain of STAT5 over other STAT family members, such as STAT1 and STAT3. This discovery effort built upon a class of salicylic acid-containing small molecules previously identified as STAT3 inhibitors. Through optimization of a precursor compound, AC-3-19, AC-4-130 emerged as a lead candidate with potent and selective STAT5 inhibitory activity.
Chemical Synthesis of AC-4-130
The chemical synthesis of AC-4-130, with the CAS number 1834571-82-2, involves a multi-step process. The chemical name of AC-4-130 is 4-(2-((N-(4-chlorobenzyl)-2,3,4,5,6-pentafluorophenyl)sulfonamido)-N-(3,5-di-tert-butylbenzyl)acetamido)benzoic acid. A plausible synthetic route is outlined below, based on standard organic chemistry principles for the assembly of its constituent fragments.
Proposed Synthetic Scheme:
The synthesis can be conceptually divided into the preparation of three key intermediates followed by their coupling:
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Synthesis of the N-(4-chlorobenzyl)-2,3,4,5,6-pentafluorophenyl)sulfonamide fragment.
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Synthesis of the N-(3,5-di-tert-butylbenzyl)acetamide fragment.
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Coupling of the fragments and final attachment of the benzoic acid moiety.
A detailed, step-by-step laboratory protocol would require access to the specific patent or supplementary information from the original publication, which is not publicly available. The following is a generalized representation.
Step 1: Preparation of the Sulfonamide Intermediate
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Pentafluorobenzenesulfonyl chloride is reacted with 4-chlorobenzylamine in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran) to yield N-(4-chlorobenzyl)-2,3,4,5,6-pentafluorobenzenesulfonamide.
Step 2: Preparation of the Acetamide Intermediate
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3,5-di-tert-butylaniline is N-acylated using a suitable acetylating agent (e.g., acetyl chloride or acetic anhydride) to form N-(3,5-di-tert-butylphenyl)acetamide.
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The resulting acetamide is then N-alkylated with a suitable derivative of 4-(bromomethyl)benzoic acid (e.g., methyl 4-(bromomethyl)benzoate) under basic conditions to introduce the benzoic acid precursor.
Step 3: Coupling and Final Synthesis
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The sulfonamide from Step 1 is coupled with the acetamide from Step 2. This likely involves a nucleophilic aromatic substitution reaction where the nitrogen of the acetamide displaces one of the fluorine atoms on the pentafluorophenyl ring, or a more complex coupling strategy.
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Finally, if a protecting group was used for the carboxylic acid, it is removed under appropriate conditions (e.g., hydrolysis of a methyl ester with lithium hydroxide) to yield the final product, AC-4-130.
Mechanism of Action
AC-4-130 functions as a direct inhibitor of STAT5 by binding to its SH2 domain.[1][2][3] This binding event physically obstructs the recruitment of STAT5 to activated upstream tyrosine kinases, thereby preventing its phosphorylation and subsequent activation. The inhibition of STAT5 activation leads to a cascade of downstream effects:
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Disruption of Dimerization: Phosphorylation is a prerequisite for the formation of STAT5 homo- and heterodimers. By preventing phosphorylation, AC-4-130 inhibits the dimerization of STAT5.[1][3]
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Inhibition of Nuclear Translocation: Only dimerized STAT5 can translocate to the nucleus to act as a transcription factor. AC-4-130's disruption of dimerization effectively blocks the nuclear import of STAT5.[1][3]
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Downregulation of STAT5-dependent Gene Transcription: By preventing nuclear translocation, AC-4-130 inhibits the transcription of STAT5 target genes that are critical for cell proliferation and survival, such as MYC, CCND2, and BCL2.
The following diagram illustrates the signaling pathway and the point of intervention by AC-4-130.
Caption: The JAK/STAT5 signaling pathway and the inhibitory action of AC-4-130.
Quantitative Data on Biological Activity
The biological activity of AC-4-130 has been evaluated in various AML cell lines. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Cytotoxicity of AC-4-130 in AML Cell Lines
| Cell Line | Genotype | IC50 (µM) | Reference |
| SKM-1 | TP53-mutated | 0.7 | [4] |
| MOLM-13 | TP53 wild-type | 3 | [4] |
| ML-2 | TP53 wild-type | 3 | [4] |
| MOLM-16 | TP53-mutant | 10 | [4] |
| OCI-AML3 | TP53 wild-type | 10 | [4] |
| HL-60 | TP53 null | >10 | [4] |
Table 2: Effect of AC-4-130 on Cell Cycle and Apoptosis
| Cell Line | Concentration (µM) | Incubation Time (h) | Effect | Reference |
| MV4-11, MOLM-13 | 2, 5 | 72 | Increase in G0/G1 phase, reduction in S and G2/M phases | [1] |
| MV4-11, MOLM-13 | 0.1-100 | 72 | Dose- and time-dependent increase in apoptosis | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical studies. The following are protocols for key experiments used to characterize AC-4-130.
Cell Viability Assay
This protocol is used to determine the concentration of AC-4-130 that inhibits the growth of AML cells by 50% (IC50).
Workflow Diagram:
Caption: Workflow for determining cell viability using a fluorescence-based assay.
Protocol:
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Cell Seeding: Seed AML cells (e.g., MOLM-13, MV4-11) in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
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Compound Preparation: Prepare a 2-fold serial dilution of AC-4-130 in complete culture medium.
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Treatment: Add 100 µL of the AC-4-130 dilutions to the appropriate wells. Include wells with vehicle control (e.g., DMSO).
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Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
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Reagent Addition: Add 20 µL of CellTiter-Blue® Viability Assay reagent (Promega) to each well.
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Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C.
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Measurement: Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis in AML cells following treatment with AC-4-130.
Protocol:
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Cell Treatment: Treat AML cells with the desired concentrations of AC-4-130 or vehicle control for the specified time (e.g., 72 hours).
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Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
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Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
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Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
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Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Analysis: Analyze the cells by flow cytometry within 1 hour of staining. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blot for STAT5 Phosphorylation
This protocol is used to assess the inhibitory effect of AC-4-130 on the phosphorylation of STAT5.
Protocol:
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Cell Treatment and Lysis: Treat AML cells with AC-4-130 for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
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Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
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SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated STAT5 (p-STAT5) and total STAT5 overnight at 4°C.
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Washing: Wash the membrane three times with TBST.
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Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
Conclusion
AC-4-130 is a promising preclinical candidate for the treatment of AML and potentially other cancers driven by aberrant STAT5 signaling. Its well-defined mechanism of action, potent in vitro activity, and selectivity make it a valuable tool for further investigation. The data and protocols presented in this whitepaper provide a solid foundation for researchers and drug developers to build upon in the ongoing effort to translate the therapeutic potential of STAT5 inhibition into clinical reality.
